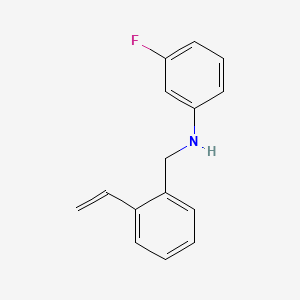
3-Fluoro-N-(2-vinylbenzyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-(2-vinylbenzyl)aniline: is an organic compound with the molecular formula C15H14FN It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-vinylbenzyl group and a fluorine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-(2-vinylbenzyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-vinylbenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.
Procedure: The 3-fluoroaniline is reacted with 2-vinylbenzyl chloride under reflux conditions to form the desired product. The reaction mixture is then purified using standard techniques like column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-N-(2-vinylbenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce the fluorine-substituted benzene ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Ethyl-substituted derivatives or reduced benzene rings.
Substitution Products: Compounds where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry: 3-Fluoro-N-(2-vinylbenzyl)aniline is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(2-vinylbenzyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline: Similar structure but with a methyl group on the nitrogen.
3-Fluoro-N-(2-ethylbenzyl)aniline: Similar structure but with an ethyl group instead of a vinyl group.
3-Fluoro-N-(2-phenylbenzyl)aniline: Similar structure but with a phenyl group instead of a vinyl group.
Uniqueness: 3-Fluoro-N-(2-vinylbenzyl)aniline is unique due to the presence of both a fluorine atom and a vinyl group, which can impart distinct chemical and physical properties. The vinyl group allows for further functionalization and polymerization, while the fluorine atom can enhance stability and reactivity.
Properties
Molecular Formula |
C15H14FN |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
N-[(2-ethenylphenyl)methyl]-3-fluoroaniline |
InChI |
InChI=1S/C15H14FN/c1-2-12-6-3-4-7-13(12)11-17-15-9-5-8-14(16)10-15/h2-10,17H,1,11H2 |
InChI Key |
VPODBPSOZHQYHQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CNC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















